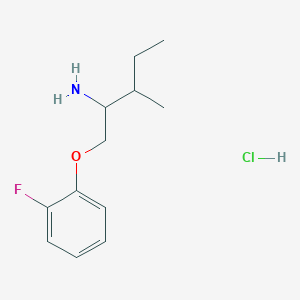

1-(2-Fluorophenoxy)-3-methylpentan-2-amine hydrochloride

Description

1-(2-Fluorophenoxy)-3-methylpentan-2-amine hydrochloride is a fluorinated phenoxyalkylamine derivative characterized by a pentan-2-amine backbone substituted with a 2-fluorophenoxy group at position 1 and a methyl group at position 3. Its molecular formula is C₁₂H₁₇ClFNO (including the hydrochloride counterion), with an average molecular weight of 233.71 g/mol .

Properties

IUPAC Name |

1-(2-fluorophenoxy)-3-methylpentan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FNO.ClH/c1-3-9(2)11(14)8-15-12-7-5-4-6-10(12)13;/h4-7,9,11H,3,8,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOKMWCPVZFXVGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(COC1=CC=CC=C1F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

1-(2-Fluorophenoxy)-3-methylpentan-2-amine hydrochloride is a synthetic compound belonging to the class of substituted amines. It is characterized by a fluorophenoxy group attached to a methylpentanamine backbone, which may influence its biological activity. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

The biological activity of 1-(2-Fluorophenoxy)-3-methylpentan-2-amine hydrochloride is primarily attributed to its interaction with various receptors and enzymes in the body. Similar compounds have shown effects on neurotransmitter systems, particularly those involving monoamines such as serotonin, dopamine, and norepinephrine.

Potential Mechanisms Include:

- Receptor Modulation: The compound may act as a modulator at adrenergic and dopaminergic receptors, influencing mood and cognitive functions.

- Enzyme Interaction: It could inhibit or activate certain enzymes involved in neurotransmitter metabolism, thereby affecting synaptic transmission.

Biochemical Pathways

Compounds with similar structures have been found to influence several biochemical pathways:

| Pathway | Description |

|---|---|

| Neurotransmitter Release | Modulation of neurotransmitter levels in synaptic clefts. |

| Signal Transduction | Interaction with G-protein coupled receptors (GPCRs) leading to downstream signaling effects. |

| Metabolic Stability | The presence of fluorine enhances metabolic stability, potentially increasing bioavailability. |

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 1-(2-Fluorophenoxy)-3-methylpentan-2-amine hydrochloride.

-

Neuropharmacological Effects:

- A study on similar fluorinated amines indicated they could exhibit antidepressant-like effects in animal models by enhancing serotonergic transmission. This suggests potential applications in treating mood disorders.

- Antinociceptive Properties:

- Cytotoxicity Studies:

Summary of Biological Activities

The biological activities associated with 1-(2-Fluorophenoxy)-3-methylpentan-2-amine hydrochloride can be summarized as follows:

| Activity Type | Potential Effects |

|---|---|

| Neurotransmitter Modulation | Possible enhancement of serotonin and dopamine levels |

| Analgesic Effects | Potential reduction in pain sensitivity |

| Antitumor Activity | Possible inhibition of cancer cell growth |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Fluorine Effects

1-(4-Fluorophenoxy)-3-methylpentan-2-amine Hydrochloride

- Key Difference: Fluorine substitution at the para position (4-fluorophenoxy) instead of ortho (2-fluorophenoxy).

- Pharmacokinetics: Altered logP (predicted higher lipophilicity for para-fluoro) may affect blood-brain barrier penetration .

1-(2-Fluorophenoxy)-3-methylbutan-2-amine Hydrochloride

- Key Difference : Shorter carbon chain (butan-2-amine backbone vs. pentan-2-amine).

- Impact :

Functional Group Modifications

3-Amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole

- Key Difference : Incorporation of a triazole ring instead of an alkylamine backbone.

- Impact :

1-(2-Fluorophenoxy)butan-2-amine Hydrochloride (CID 54593629)

- Key Difference : Lacks the 3-methyl group on the pentan chain.

- Impact: Steric Effects: Reduced steric bulk might lower selectivity for target receptors . Physicochemical Properties: Molecular formula C₁₀H₁₄ClFNO (MW = 217.68 g/mol) suggests higher aqueous solubility than the target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Fluorine Position | Carbon Chain Length | Key Functional Groups |

|---|---|---|---|---|---|

| 1-(2-Fluorophenoxy)-3-methylpentan-2-amine HCl | C₁₂H₁₇ClFNO | 233.71 | Ortho (2-) | Pentan | Alkylamine, Fluorophenoxy |

| 1-(4-Fluorophenoxy)-3-methylpentan-2-amine HCl | C₁₂H₁₇ClFNO | 233.71 | Para (4-) | Pentan | Alkylamine, Fluorophenoxy |

| 1-(2-Fluorophenoxy)-3-methylbutan-2-amine HCl | C₁₁H₁₅ClFNO | 217.72 | Ortho (2-) | Butan | Alkylamine, Fluorophenoxy |

| 3-Amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole | C₁₄H₁₁ClFN₃O | 291.71 | Ortho (2-) | N/A | Triazole, Fluorophenoxy |

Key Findings and Implications

Fluorine Position : Ortho-substituted analogs (e.g., target compound) may face steric challenges but offer unique receptor-binding profiles compared to para-substituted derivatives .

Chain Length : Pentan-chain compounds (e.g., target) likely exhibit prolonged half-lives over butan analogs due to increased lipophilicity .

Triazole vs. Alkylamine : Triazole-containing derivatives show enhanced anticonvulsant activity but lack the metabolic flexibility of alkylamines .

Preparation Methods

Preparation of 2-Fluorophenoxy Intermediate

The 2-fluorophenoxy group is typically introduced via nucleophilic aromatic substitution or etherification reactions using 2-fluorophenol as the starting material. For example, 2-fluorophenol can be reacted with an appropriate alkyl halide under basic conditions to form the 2-fluorophenoxy ether intermediate.

Synthesis of 3-Methylpentan-2-amine Backbone

The branched amine backbone, 3-methylpentan-2-amine, can be synthesized through asymmetric synthesis routes involving:

- Lithium-halogen exchange on substituted aromatic precursors

- Addition of aryl lithium reagents to ketones or imines to form alcohol or amine intermediates

- Reduction and functional group transformations to yield the amine

A representative synthetic sequence includes:

- Preparation of aryl lithium species via halogen-lithium exchange

- Nucleophilic addition to ketones such as methylpiperidione to form alcohol intermediates

- Dehydration and further functionalization to form piperidine derivatives

- Reductive amination and coupling with amino acid derivatives to introduce chirality and amine functionalities

This approach was exemplified in the synthesis of related compounds where 3-bromoisopropoxybenzene was converted to an alcohol intermediate, followed by dehydration, methylation, reduction, and amination steps to yield the target amine.

Coupling of Fluorophenoxy Group to the Amine Side Chain

The coupling involves linking the 2-fluorophenoxy moiety to the branched amine chain, often via nucleophilic substitution or reductive amination strategies. The amine is typically protected during intermediate steps and deprotected in the final stages.

Formation of Hydrochloride Salt

The free amine is converted into its hydrochloride salt by treatment with hydrogen chloride in methanol or other suitable solvents. This step enhances compound stability, facilitates purification, and improves handling properties.

Representative Synthetic Route Summary Table

| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Etherification | 2-Fluorophenol + alkyl halide, base | 70-85 | Formation of 2-fluorophenoxy intermediate |

| 2 | Lithium-halogen exchange | Aryl bromide + n-BuLi | 80-90 | Preparation of aryl lithium species |

| 3 | Nucleophilic addition | Aryl lithium + ketone (e.g., methylpiperidione) | 40-50 | Formation of alcohol intermediate |

| 4 | Dehydration | p-Toluenesulfonic acid, toluene | 75-80 | Conversion to unsaturated intermediate |

| 5 | Methylation and reduction | Methyl iodide, NaBH4 | 60-70 | Formation of methylated amine intermediate |

| 6 | Reductive amination | Boc-protected amino acid, HBTU, borane dimethylsulfide | 50-65 | Introduction of chiral amine functionality |

| 7 | Salt formation | HCl in methanol | >90 | Formation of hydrochloride salt |

Research Findings and Optimization Notes

- The choice of solvent and nucleophile source critically affects the yield and purity of the α-branched amine intermediates. Methanol mixed with toluene was found to be optimal for certain cyanation and functionalization steps.

- Quinone-mediated α-C–H functionalization methods have been developed for efficient synthesis of primary α-tertiary amines, which could be adapted for the preparation of branched amines like 1-(2-Fluorophenoxy)-3-methylpentan-2-amine.

- Protection and deprotection strategies using Boc groups and reductive amination with borane reagents provide high stereoselectivity and yield in the formation of chiral amine centers.

- The hydrochloride salt form is preferred for pharmaceutical applications due to improved solubility and stability.

Q & A

Q. What are the recommended synthetic routes for 1-(2-fluorophenoxy)-3-methylpentan-2-amine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of structurally similar amine hydrochlorides (e.g., 3-fluoro Deschloroketamine hydrochloride) typically involves nucleophilic substitution or reductive amination. For example:

- Step 1: React 2-fluorophenol with a brominated precursor (e.g., 3-methylpenten-2-amine) under basic conditions (K₂CO₃/DMF) to form the ether linkage.

- Step 2: Perform amine protection/deprotection if necessary, followed by HCl salt formation in anhydrous ether .

- Critical Parameters: Temperature (60–80°C for substitution), solvent polarity (DMF or THF), and stoichiometric excess of phenol derivatives improve yields. Side reactions (e.g., over-alkylation) are minimized by controlled reagent addition .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- HPLC-MS: Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases (acetonitrile/0.1% TFA) to assess purity (>98% as per Cayman Chemical standards) .

- NMR Spectroscopy: ¹H/¹³C NMR in D₂O or DMSO-d₆ confirms the fluorophenoxy group (δ 6.8–7.2 ppm for aromatic protons) and amine hydrochloride (δ 2.5–3.5 ppm for CH₂NH₂) .

- Elemental Analysis: Match experimental C, H, N, and Cl content to theoretical values (e.g., C₁₁H₁₅ClFNO) .

Q. What stability considerations are critical for storage and handling?

Methodological Answer:

- Storage: Store at -20°C in airtight, light-resistant containers to prevent hydrolysis of the fluorophenoxy group or amine oxidation .

- Decomposition Risks: Monitor for discoloration (yellowing indicates degradation) and pH shifts in solution. Lyophilization enhances long-term stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., receptor binding vs. functional assays)?

Methodological Answer:

- Orthogonal Assays: Combine radioligand binding (e.g., serotonin transporter [SERT] assays) with functional readouts (e.g., cAMP inhibition) to confirm target engagement .

- Structural Analog Analysis: Compare activity profiles of derivatives (e.g., 3-FDCK hydrochloride) to identify substituent-specific effects .

- Computational Docking: Use molecular dynamics simulations to predict fluorophenoxy interactions with binding pockets (e.g., SSRIs’ SERT targets) .

Q. What experimental designs are optimal for assessing metabolic stability and toxicity?

Methodological Answer:

- In Vitro Hepatocyte Models: Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS. Monitor cytochrome P450 inhibition (e.g., CYP2D6/3A4) .

- Ames Test: Use Salmonella typhimurium strains TA98/TA100 to evaluate mutagenicity of potential amine-derived metabolites .

- Cardiotoxicity Screening: Patch-clamp assays on hERG channels assess arrhythmia risk, a common issue with amine-containing compounds .

Q. How can in vitro-to-in vivo efficacy discrepancies be addressed in preclinical studies?

Methodological Answer:

- PK/PD Modeling: Integrate plasma protein binding data (equilibrium dialysis) and tissue distribution studies (radiolabeled tracer techniques) to adjust dosing regimens .

- Species-Specific Metabolism: Compare metabolite profiles in human vs. rodent hepatocytes to identify interspecies differences .

- Blood-Brain Barrier Penetration: Use MDCK-MDR1 monolayers to predict CNS bioavailability, critical for neuroactive compounds .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in fluorophenoxy-substituted compound reactivity?

Methodological Answer:

- Controlled Reactivity Studies: Systematically vary substituent positions (e.g., 2- vs. 3-fluorophenoxy) and measure electronic effects (Hammett constants) on reaction rates .

- Cross-Validation: Replicate conflicting experiments (e.g., catalytic hydrogenation yields) using identical reagents and equipment to isolate procedural variables .

Q. What strategies mitigate batch-to-batch variability in pharmacological assays?

Methodological Answer:

- Strict QC Protocols: Enforce ≥98% purity (HPLC) and consistent salt forms (e.g., hydrochloride vs. freebase) .

- Reference Standards: Include positive controls (e.g., fluoxetine hydrochloride) in each assay plate to normalize inter-experiment variability .

Safety and Compliance

Q. What PPE and waste disposal protocols are recommended for handling this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.